molecular formula C15H22N2O2 B7505066 N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide

N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide

Cat. No. B7505066
M. Wt: 262.35 g/mol
InChI Key: RXAQCOCQBMNXJG-UHFFFAOYSA-N
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Description

N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide, also known as CERC-501, is a novel drug compound that has been developed as a potential treatment for a range of psychiatric and neurological disorders.

Mechanism of Action

N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide acts as a selective antagonist of the kappa opioid receptor (KOR), which is a type of opioid receptor that is involved in the regulation of pain, stress, and mood. By blocking the activity of KOR, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can increase the activity of the brain's reward system, which is associated with positive mood, motivation, and pleasure.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. By increasing the activity of these systems, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can promote positive mood, motivation, and pleasure. Additionally, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide has been shown to reduce stress and anxiety-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide in lab experiments is its high selectivity for KOR, which allows for precise modulation of the brain's reward system. However, one limitation is that the effects of N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide on human subjects are not yet fully understood, and further research is needed to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide. One potential direction is the investigation of its therapeutic potential in depression, addiction, and other psychiatric and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration method for N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide, as well as its long-term effects on the brain and body. Finally, studies on the potential interactions between N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide and other drugs or substances should be conducted to ensure its safety and efficacy in clinical settings.

Synthesis Methods

N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 3,4-dihydro-2H-pyran with 3-chloro-2-methylpyridine to form 3-(2-methylpyridin-3-yl)-4,5-dihydro-2H-pyran. This intermediate is then reacted with cycloheptylamine and 6-methoxy-2-naphthoic acid to form the final product, N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide.

Scientific Research Applications

N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide has been investigated for its potential therapeutic effects in a range of psychiatric and neurological disorders, including depression, anxiety, addiction, and Parkinson's disease. Studies have shown that N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide can modulate the activity of the brain's reward system, which is involved in the regulation of mood, motivation, and addiction.

properties

IUPAC Name

N-cycloheptyl-6-methoxy-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17(13-7-5-3-4-6-8-13)15(18)12-9-10-14(19-2)16-11-12/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAQCOCQBMNXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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